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In the rapidly evolving field of power electronics, the quest for higher efficiency, power density,

and switching frequencies has led to the widespread adoption of wide-bandgap (WBG)

semiconductors. Among these, Silicon Carbide (SiC) and Gallium Nitride (GaN) have

emerged as the frontrunners, each offering distinct advantages in high-frequency applications.

This guide provides an objective comparison of their performance, supported by experimental

data, and details the methodologies for key characterization experiments.

Quantitative Performance Comparison
The following tables summarize the key performance metrics of SiC and GaN devices, offering

a clear comparison for researchers and drug development professionals in their respective

applications.

Table 1: Material Properties of SiC, GaN, and Si
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Property Silicon (Si)
4H-Silicon Carbide
(SiC)

Gallium Nitride
(GaN)

Bandgap (eV) 1.12 3.26 3.4

Critical Electric Field

(MV/cm)
0.3 3.0 3.3

Electron Mobility

(cm²/V·s)
1450 900 2000

Electron Saturation

Velocity (10⁷ cm/s)
1.0 2.0 2.5

Thermal Conductivity

(W/cm·K)
1.5 3.0 - 5.0 1.3 - 2.3

Table 2: Device Performance Characteristics in High-Frequency Applications
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Parameter SiC MOSFETs GaN HEMTs

Breakdown Voltage
Typically >1200 V, up to

several kV.[1]

Typically up to 650 V, with

advancements pushing

towards higher voltages.[1]

Switching Frequency Up to a few MHz.[2] Several MHz to >100 MHz.[3]

On-Resistance (Rds(on))

Low, but generally higher than

GaN for the same voltage

class.

Very low, leading to lower

conduction losses.

Switching Losses

Lower than Si, but generally

higher than GaN due to larger

device capacitances.

Significantly lower than Si and

SiC, enabling higher efficiency

at high frequencies.[3]

Thermal Conductivity

Excellent, allowing for better

heat dissipation and operation

at higher temperatures.[4]

Good, but lower than SiC,

requiring more advanced

thermal management in high-

power applications.[3]

Gate Drive Requirements

Higher gate drive voltage

(typically 18-20V) and a

negative voltage for turn-off

are often required.[2]

Lower gate drive voltage

(typically 5-6V), simplifying

driver design.

Reverse Recovery Charge

(Qrr)

SiC MOSFET body diodes

exhibit some reverse recovery,

though significantly less than

Si. SiC Schottky diodes have

near-zero Qrr.

GaN HEMTs have zero reverse

recovery charge due to the

absence of a body diode.[3]

Table 3: Efficiency Comparison in a DC-DC Boost Converter
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Switching
Frequency

Si MOSFET
Efficiency

SiC MOSFET
Efficiency

GaN HEMT
Efficiency

25 kHz 92.4% 95.1% 95.5%

50 kHz 93.0% 96.1% 96.3%

100 kHz 86.6% 90.2% 93.2%

125 kHz 80.8% 85.2% 92.3%

Source: Data adapted from a comparative study using a DC-DC Boost Converter.[5]

Experimental Protocols
Accurate characterization of SiC and GaN devices is crucial for their effective implementation.

The following are detailed methodologies for key experiments.

Double Pulse Test (DPT) for Switching Parameter
Characterization
The Double Pulse Test is the industry-standard method for evaluating the switching

performance of power devices, including turn-on (Eon) and turn-off (Eoff) energy losses, and

reverse recovery characteristics.[6]

Objective: To measure the switching characteristics of a SiC MOSFET or GaN HEMT under

controlled conditions.

Experimental Setup:

Device Under Test (DUT): The SiC or GaN transistor to be characterized.

Freewheeling Diode/Device: Typically, a device of the same type as the DUT.

Inductive Load (L): Replicates the conditions in a typical converter circuit. The inductor

should not saturate at peak test currents.[7]

DC Power Supply (Vdc): Provides the bus voltage.
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Arbitrary Function Generator (AFG): Generates the two gate pulses with precise timing.[6]

Gate Driver: Amplifies the AFG signal to drive the DUT's gate.

Oscilloscope: To measure drain-source voltage (Vds), drain current (Id), and gate-source

voltage (Vgs). High-bandwidth, differential voltage probes and current probes are essential

for accurate measurements.

Procedure:

First Pulse: The AFG sends a long pulse to the gate of the DUT. This allows the inductor

current to ramp up to the desired test level.

Turn-off: The first pulse is terminated, and the DUT turns off. The inductor current then

freewheels through the second device. The turn-off characteristics (Eoff) are measured

during this transition.

Second Pulse: After a short delay, a second, shorter pulse is applied to the DUT's gate.

Turn-on: The DUT turns on again into the freewheeling current. The turn-on characteristics

(Eon) and the reverse recovery behavior of the freewheeling device are measured during

this transition.

Data Analysis: The oscilloscope waveforms of Vds and Id are used to calculate the switching

energy losses. Eon is calculated by integrating the product of Vds and Id during the turn-on

transition. Eoff is calculated similarly during the turn-off transition.

Dynamic On-Resistance (Rds(on)) Measurement
For GaN transistors, the on-resistance can increase when switched at high frequencies, a

phenomenon known as dynamic Rds(on).[8]

Objective: To measure the on-resistance of a GaN HEMT under high-frequency switching

conditions.

Experimental Setup:

A resonant switching circuit operating under zero-voltage switching (ZVS) is often used.[8]
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A high-bandwidth voltage probe is used to measure the drain-source voltage during the on-

state.

A current probe measures the drain current.

A high-precision power analyzer measures the DC power input to the circuit.

Procedure:

The resonant circuit is operated at the desired switching frequency and off-state voltage.

The DC power input to the unloaded resonant circuit is accurately measured. This power

corresponds to the losses in the circuit.

The losses are carefully disambiguated to isolate the conduction losses in the DUT.

The dynamic Rds(on) is then calculated by dividing the conduction loss by the square of the

RMS drain current.

Thermal Conductivity Measurement using Time-Domain
Thermoreflectance (TDTR)
Objective: To measure the thermal conductivity of SiC and GaN wafers.

Experimental Setup:

Pump-Probe Laser System: A femtosecond laser is split into a "pump" beam and a "probe"

beam.

Transducer Layer: A thin metal film (e.g., Al, Au) is deposited on the sample surface to

absorb the pump beam and reflect the probe beam.

Photodetector and Lock-in Amplifier: To measure the change in reflectivity of the probe

beam.

Procedure:

The pump beam heats a small spot on the sample surface.
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The probe beam, delayed in time relative to the pump, measures the change in surface

temperature by detecting the change in the material's reflectivity.

By varying the delay time between the pump and probe pulses, the cooling curve of the

surface is mapped.

This cooling curve is then fitted to a thermal model of the material stack to extract the

thermal conductivity of the substrate and the thermal boundary resistance between the

layers.[9]
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Caption: Double Pulse Test Experimental Workflow.

Logical Relationship: SiC vs. GaN Application Suitability
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Caption: Application domains for SiC and GaN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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